8-Benzyl-1,8-diazaspiro[4.5]decane dihydrochloride
Overview
Description
8-Benzyl-1,8-diazaspiro[4.5]decane dihydrochloride is a chemical compound with the molecular formula C15H24Cl2N2. It is known for its unique spirocyclic structure, which consists of a diazaspirodecane core with a benzyl group attached to one of the nitrogen atoms.
Preparation Methods
The synthesis of 8-Benzyl-1,8-diazaspiro[4.5]decane dihydrochloride typically involves the reaction of a suitable diazaspirodecane precursor with benzyl chloride under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The resulting product is then purified and converted to its dihydrochloride salt form by treatment with hydrochloric acid .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity of the final product .
Chemical Reactions Analysis
8-Benzyl-1,8-diazaspiro[4.5]decane dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common for this compound, especially at the benzyl group.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate typically yields benzoic acid derivatives, while reduction with lithium aluminum hydride results in spirocyclic amines .
Scientific Research Applications
8-Benzyl-1,8-diazaspiro[4.5]decane dihydrochloride has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 8-Benzyl-1,8-diazaspiro[4.5]decane dihydrochloride involves its interaction with specific molecular targets. For example, it has been shown to inhibit the activity of receptor interaction protein kinase 1 (RIPK1), which plays a key role in the necroptosis pathway. By inhibiting RIPK1, this compound can block the activation of necroptosis, a form of programmed cell death, thereby exhibiting potential therapeutic effects in various inflammatory diseases .
Comparison with Similar Compounds
8-Benzyl-1,8-diazaspiro[4.5]decane dihydrochloride can be compared with other similar compounds, such as:
8-Benzyl-2,8-diazaspiro[4.5]decane: This compound has a similar spirocyclic structure but lacks the dihydrochloride salt form.
8-Benzoyl-3-benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione: This compound is another spirocyclic derivative with potential biological activities.
The uniqueness of this compound lies in its specific structure and the presence of the dihydrochloride salt form, which can influence its solubility, stability, and reactivity in various chemical and biological contexts .
Properties
IUPAC Name |
8-benzyl-1,8-diazaspiro[4.5]decane;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2.2ClH/c1-2-5-14(6-3-1)13-17-11-8-15(9-12-17)7-4-10-16-15;;/h1-3,5-6,16H,4,7-13H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNSMSVLFLPSDEP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCN(CC2)CC3=CC=CC=C3)NC1.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10679382 | |
Record name | 8-Benzyl-1,8-diazaspiro[4.5]decane--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10679382 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1159822-78-2 | |
Record name | 8-Benzyl-1,8-diazaspiro[4.5]decane--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10679382 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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